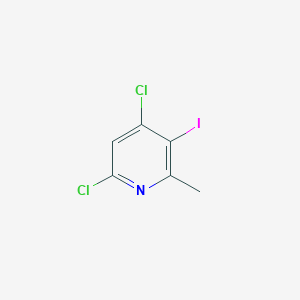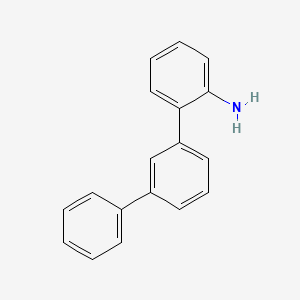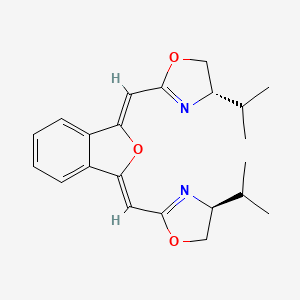
4,6-Dichloro-3-iodo-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-3-iodo-2-methylpyridine is an organic compound with the molecular formula C6H4Cl2IN It is a halogenated pyridine derivative, characterized by the presence of chlorine and iodine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-iodo-2-methylpyridine typically involves halogenation reactions. One common method is the iodination of 4,6-dichloro-2-methylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-iodo-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and organoboron compounds are typical reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4,6-Dichloro-3-iodo-2-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-iodo-2-methylpyridine depends on its specific application. In chemical reactions, it acts as a halogenated pyridine, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the specific reagents and conditions used in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-iodopyridine
- 3-Iodo-4-methoxypyridine
- 4,6-Dichloro-2-methylpyridine
Uniqueness
4,6-Dichloro-3-iodo-2-methylpyridine is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C6H4Cl2IN |
|---|---|
Molecular Weight |
287.91 g/mol |
IUPAC Name |
4,6-dichloro-3-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H4Cl2IN/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3 |
InChI Key |
KWLMBTJQTDXBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)

![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)
![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)



![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
